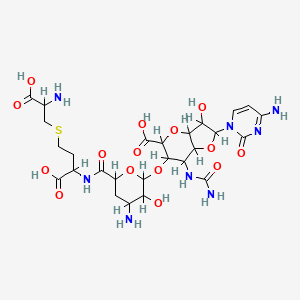

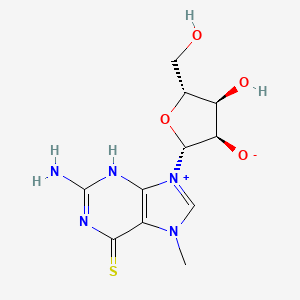

![molecular formula C19H20N2O B1232138 (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1232138.png)

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde is a monoterpenoid indole alkaloid that is synthesized by plants. It is known for its biological properties, including its role as an inhibitor of polyneuridine polymerase, which prevents the production of RNA in cells . This compound has a molecular formula of C19H20N2O and a molecular weight of 292.4 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde can be synthesized through a Bischler-Napieralski reaction followed by a homo-Mannich reaction. This method involves the reaction of cyclopropanol with imines generated via a Bischler-Napieralski reaction, providing a protecting-group-free, redox-economic, four-step access to the tetracyclic sarpagine core from L-tryptophan esters . Another method involves the enantiospecific preparation of vellosimine from N a-H diol .

Industrial Production Methods: Industrial production methods for vellosimine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in Mannich reactions, which involve the reaction of an enol with an imine or an iminium ion .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of vellosimine include cyclopropanol, imines, and formamide. The Bischler-Napieralski reaction and homo-Mannich reaction are key steps in its synthesis .

Major Products: The major products formed from the reactions of vellosimine include various derivatives such as N-methylvellosimine and 10-methoxyvellosimine .

Wissenschaftliche Forschungsanwendungen

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anticancer activity, with research indicating that vellosimine and its derivatives possess modest anticancer activity . Additionally, vellosimine has been evaluated for its potential in drug discovery, particularly in the synthesis of sarpagine alkaloids and analogues .

Wirkmechanismus

The mechanism of action of vellosimine involves its role as an inhibitor of polyneuridine polymerase, which prevents the production of RNA in cells . This inhibition can lead to various biological effects, including antiproliferation effects by inducing ferroptosis, a non-apoptotic cell death form that may provide new solutions in future cancer therapies .

Vergleich Mit ähnlichen Verbindungen

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde is similar to other indole alkaloids such as sarpagan and its derivatives. Some of the similar compounds include:

- 16-Epikoumidine

- (+)-Affinisine

- Macusine B

- Spegatrine

- 10-Hydroxy-16-epiaffinine

- Pelirine

- Taberpsychine

- N-Methoxyanhydrovobasinediol

- 16-Epivoacarpine

- Gelsempervine A

- 16-Epinormacusine B

- Rauvotetraphylline A

- Rauvoyunine A

These compounds share structural similarities with vellosimine but may have different physicochemical properties, bioactivity, and pharmacological properties .

Eigenschaften

Molekularformel |

C19H20N2O |

|---|---|

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde |

InChI |

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15-,17+,18+/m1/s1 |

InChI-Schlüssel |

MHASSCPGKAMILD-PQKPIAESSA-N |

SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O |

Isomerische SMILES |

C/C=C\1/CN2[C@H]3C[C@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O |

Kanonische SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O |

Synonyme |

(+)-vellosimine vellosimine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

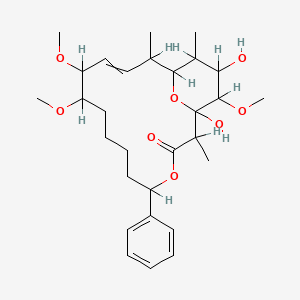

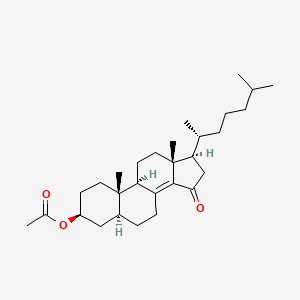

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1232071.png)

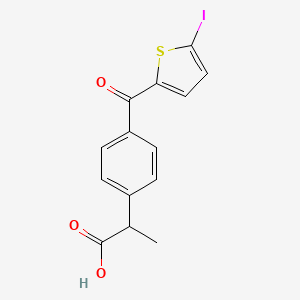

![(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1232074.png)